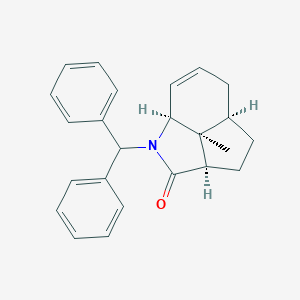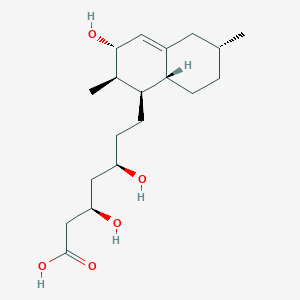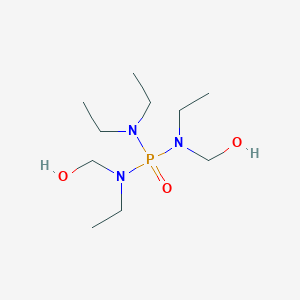![molecular formula C8H5N3O3 B037508 5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione CAS No. 119151-22-3](/img/structure/B37508.png)
5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione is a heterocyclic compound that features an imidazo-benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo-benzoxazole ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and electroluminescent devices .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazo core but differ in the presence of a thiazine ring.
Imidazo[4,5-b]pyridines: These compounds have a pyridine ring fused to the imidazo core, offering different electronic properties.
Imidazo[1,2-a]pyridines: Another class of compounds with a pyridine ring, but with a different fusion pattern compared to imidazo[4,5-b]pyridines .
Uniqueness
2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119151-22-3 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5,7-dihydro-3H-imidazo[4,5-f][1,3]benzoxazole-2,6-dione |
InChI |
InChI=1S/C8H5N3O3/c12-7-9-3-1-5-6(2-4(3)10-7)14-8(13)11-5/h1-2H,(H,11,13)(H2,9,10,12) |
InChI Key |
GLTFKGAZJRVKBQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2 |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2 |
Synonyms |
2H-Imidazo[4,5-f]benzoxazole-2,6(3H)-dione,5,7-dihydro-(6CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



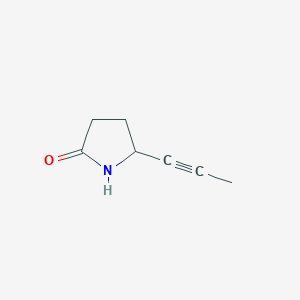
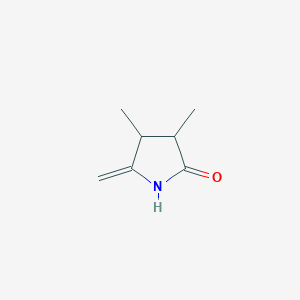
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
